2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a derivative of D-glucopyranose, a monosaccharide. This compound is characterized by the presence of benzoyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring and a cyanide group attached to the anomeric carbon. It is commonly used in organic synthesis and carbohydrate chemistry due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide typically involves the protection of the hydroxyl groups of D-glucopyranose with benzoyl groups. This can be achieved by reacting D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The resulting tetra-O-benzoyl derivative is then treated with a cyanide source, such as trimethylsilyl cyanide, to introduce the cyanide group at the anomeric position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The benzoyl groups can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.
Reduction: The cyanide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl amine.
Substitution: Various substituted glucopyranosyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is widely used in scientific research, particularly in the fields of organic synthesis and carbohydrate chemistry. It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides. In medicinal chemistry, it is used to prepare glycosylated compounds with potential therapeutic applications. Additionally, it is employed in the study of enzyme mechanisms and carbohydrate-protein interactions.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide involves its reactivity towards nucleophiles and electrophiles. The benzoyl groups provide steric protection to the glucopyranose ring, while the cyanide group can participate in nucleophilic addition reactions. The compound can interact with enzymes and proteins through its functional groups, influencing biochemical pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose
Comparison: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity compared to its analogs. The benzoyl groups provide stability and protection, making it suitable for various synthetic applications. In contrast, the benzyl and acetyl derivatives are more commonly used for different types of glycosylation reactions and protecting group strategies.
Biologische Aktivität
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide is a glycoside compound characterized by a cyanide group attached to a fully benzoylated glucopyranosyl moiety. Its molecular formula is C₃₁H₂₇O₁₁N, with a molecular weight of approximately 605.59 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
The compound is synthesized through the protection of hydroxyl groups on glucose derivatives, allowing for selective reactions that facilitate further functionalization. The stability of the benzoyl protecting groups enables the compound to undergo nucleophilic substitution reactions where the cyanide can be replaced by various nucleophiles. Hydrolysis under acidic or basic conditions can lead to the release of benzoyl groups and the formation of β-D-glucopyranosyl derivatives .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of glucopyranosyl derivatives. For instance, compounds similar to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide have shown significant antiproliferative activity against various cancer cell lines. In particular, one study reported that glucopyranosyl-conjugated benzyl derivatives exhibited potent inhibitory effects on colorectal cancer cells (HCT-116), comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) with improved selectivity towards cancer cells .
The mechanism by which these compounds exert their biological effects often involves inducing apoptotic cell death rather than necrosis. For example, in vitro assays demonstrated that certain glucopyranosyl derivatives triggered early and late apoptosis in treated cancer cells . The structural modifications at the para-position of the benzyl moiety significantly influenced the cytotoxicity and therapeutic index of these compounds .
Table 1: Summary of Antiproliferative Activity
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide | HCT-116 | Not specified | Induces apoptosis |
Benzyl glucopyranosyl derivative (8d) | HCT-116 | Comparable to 5-FU | Induces apoptotic cell death |
4-amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazole | Rabbit muscle GPb | 565 | Moderate inhibitor |
The data indicates that while specific IC50 values for 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide are not well-documented, related compounds show promising anticancer activity through apoptosis induction .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHRAWZFZMGIKG-JWXZHISWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457830 | |
Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286369-05-9 | |
Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.